2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-9-12(10-5-3-2-4-6-10)14-11(15-9)7-8-13;;/h2-6H,7-8,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAJDBVTOJCTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-13-4 | |
| Record name | 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazole Ring Formation via α-Haloketones and Thiourea
One of the most established methods involves the bromination of α-active ketones followed by reaction with thiourea:
- Step 1: Bromination of an α-active ketone (e.g., acetophenone derivatives) using N-bromosuccinimide or bromine in ether or ethanol at room temperature or under reflux conditions.
- Step 2: The resulting α-bromo ketone is reacted with thiourea under reflux in ethanol or another suitable solvent to form the thiazole ring by nucleophilic attack of thiourea sulfur on the α-bromo ketone carbon, followed by cyclization.
This method yields 4-substituted-5-methylthiazol-2-amine derivatives efficiently, with yields ranging from 45% to 59% in reported cases.
One-Pot Synthesis via Bromination, Thiocyanate Treatment, and Amine Condensation
A facile one-pot method has been reported for thiazol-2-imine derivatives, which can be adapted for thiazol-2-amine synthesis:
- Step 1: Bromination of α-active methylene ketones with N-bromosuccinimide and benzoyl peroxide initiator in ethanol.
- Step 2: Treatment of the brominated intermediate with potassium thiocyanate to form thiocyanate intermediates.
- Step 3: Condensation with primary amines (e.g., benzylamine or aniline derivatives) in ethanol, leading to the thiazole ring closure and formation of the imine or amine derivatives.
- This method avoids the need for extraction and chromatography, simplifying purification.
Functionalization to Introduce the Ethan-1-amine Side Chain
The ethanamine side chain at the 2-position can be introduced by:
- Reduction of ester or acetate precursors (e.g., thiazolethyl acetate) to alcohols, followed by conversion to azides and subsequent reduction to amines.
- Direct nucleophilic substitution of halomethyl thiazole intermediates with amines or via reductive amination of aldehyde intermediates attached to the thiazole ring.
Salt Formation: Dihydrochloride Preparation
The free amine compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or another suitable solvent, typically under reflux or stirring conditions, to improve compound stability and solubility.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-methylacetophenone + NBS in ether, RT, 2 h | α-bromoacetophenone | - | Bromination of α-active ketone |
| 2 | α-bromoacetophenone + thiourea, reflux in ethanol, 5 h | 4-phenyl-5-methylthiazol-2-amine | 45-59 | Thiazole ring formation |
| 3 | Thiazole derivative + bromoethylamine, base, reflux | 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine | - | Introduction of ethanamine side chain |
| 4 | Ethanamine derivative + HCl in ethanol, reflux | 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | - | Salt formation for stability |
Analytical and Research Findings
- Yields: The overall yields for multi-step syntheses of related thiazole amines typically range from moderate to good (45%-80%), depending on the purity of intermediates and reaction conditions.
- Reaction Times: Bromination and ring closure steps usually require several hours under reflux or room temperature stirring, while salt formation is rapid (1-2 hours).
- Purification: Silica gel column chromatography is commonly employed after intermediate steps, although one-pot methods can reduce purification needs.
- Characterization: Products are characterized by ^1H-NMR, ESI-MS, melting point analysis, and sometimes X-ray crystallography to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Bromination + Thiourea Cyclization | α-active ketone bromination, thiourea reaction | Well-established, good yields | Requires multiple steps, chromatography |
| One-Pot Bromination-Thiocyanate-Amine | Sequential addition in one pot | Simplifies purification | May have limited substrate scope |
| Reduction of Thiazole Esters to Amines | Reduction of acetate to alcohol, azide formation, reduction | Allows selective side chain introduction | More steps, requires careful control |
| Salt Formation with HCl | Treatment with HCl in ethanol or similar | Improves stability and solubility | Requires acid handling |
Biological Activity
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (CAS No. 1354954-13-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the available literature on its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄N₂S
- Molecular Weight : 291.24 g/mol
- Structure : The compound features a thiazole ring substituted with a phenyl group and an amine functional group.
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | |
| Escherichia coli | 0.47 - 0.94 | |
| Staphylococcus aureus | Moderate | |
| Salmonella Typhimurium | Moderate |
In these studies, the compound showed varying degrees of effectiveness, with Bacillus cereus being particularly susceptible.
Antifungal Activity
The antifungal activity of the compound has also been evaluated against several fungal strains. The results are summarized in the following table:
| Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.11 - 0.23 | |
| Aspergillus niger | 0.11 - 0.23 | |
| Trichophyton viride | 0.08 - 0.11 |
The compound exhibited strong antifungal activity, outperforming traditional antifungal agents such as ketoconazole in some cases.
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. For instance, docking studies have suggested that these compounds can bind effectively to key enzymes involved in cell wall synthesis and metabolic pathways in bacteria and fungi .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, involved testing against clinical isolates of Staphylococcus aureus. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Case Study 2: Antifungal Performance
Another investigation focused on the antifungal properties against Candida albicans. The study highlighted that modifications in the phenyl substituent significantly influenced the antifungal efficacy, with certain configurations yielding MIC values significantly lower than those of established antifungals .
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride exhibit significant anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
Case Study: Thiazole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific compound's structure was linked to enhanced interaction with target proteins, resulting in improved therapeutic outcomes.
Neuropharmacology
The compound has also been investigated for its potential neuroprotective effects. Thiazole derivatives are known to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotective Effects
In a study conducted on neuroblastoma cells, treatment with thiazole derivatives resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a potential role for these compounds in treating neurodegenerative disorders such as Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties of thiazole compounds have been well-documented. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them valuable candidates for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Substituent Effects :
- Aromatic vs. Aliphatic : The phenyl group in the target compound enhances π-π interactions in drug-receptor binding, whereas the cyclohexyl group in increases lipophilicity but reduces aromatic interactions.
- Positional Isomerism : The 5-methyl-4-phenyl substitution in the target vs. 2-methyl-5-phenyl in alters steric and electronic effects, impacting molecular conformation and binding affinity.
Side Chain Variations: The ethylamine side chain in the target and allows for hydrogen bonding or salt bridge formation when protonated, unlike the direct amino substitution in .
Core Heterocycle :
- Thiazole (target, ) vs. benzodiazole (): Benzodiazoles have two nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability but altering solubility and reactivity.
Physicochemical and Pharmacokinetic Properties
- Solubility: Dihydrochloride salts (target, ) exhibit higher aqueous solubility than hydrochloride () or non-salt forms.
- Lipophilicity (logP) :
- Molecular Weight :
- Lower molecular weight compounds (e.g., , 215.14 g/mol) may have better bioavailability, while the target (~291 g/mol) balances size and functionality for drug-likeness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by amine functionalization. For example, thiazole ring formation is achieved using Hantzsch thiazole synthesis, where 5-methyl-4-phenylthiazole intermediates are alkylated with bromoethylamine, followed by dihydrochloride salt formation under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to confirm ≥95% purity.
- Structural Confirmation :
- NMR : -NMR (DO) should show signals for the thiazole proton (δ 7.2–7.4 ppm), aromatic protons (δ 7.5–7.8 ppm), and methyl groups (δ 2.4–2.6 ppm).
- Mass Spectrometry : ESI-MS in positive mode should exhibit [M+H] at m/z 259.1 (free base) and [M+2H] for the dihydrochloride salt.
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3%) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO, sparingly soluble in ethanol. Avoid non-polar solvents like hexane.
- Stability : Stable at −20°C for >1 year in lyophilized form. In aqueous solution (pH 4–6), degradation occurs after 48 hours at 25°C; use fresh solutions for bioassays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the protonation state of the dihydrochloride salt?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or SIR97 is critical. Refinement should focus on Cl occupancy and hydrogen-bonding networks. For example, SHELXL’s restraints can model disorder in the ethylamine chain, while SIR97’s direct methods improve phase determination for small-molecule crystals .
Q. What strategies mitigate contradictions in biological activity data across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Calibration : Ensure consistent molarity calculations (accounting for dihydrochloride salt vs. free base).
- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways.
- Species-Specific Effects : Compare receptor binding affinity (e.g., K) across human, murine, and zebrafish models using SPR or ITC .
Q. How can this compound be repurposed for targeting GPCRs or kinase pathways?
- Methodological Answer :
- GPCR Screening : Use β-arrestin recruitment assays (e.g., TangoTM) for orphan GPCRs like TAAR1 or histamine receptors.
- Kinase Profiling : Employ broad-panel kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Structural Analogs : Modify the phenyl or methyl groups to enhance selectivity (e.g., fluorophenyl derivatives in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
